6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine

EGFR kinase inhibition 4-anilinoquinazoline lung cancer cell lines

Researchers replicating Roche's RSV benzothiazepine series (WO2013020993A1, EC₅₀ 0.0001 μM) require the exact N-benzyl-8-amino spiro[3.4] intermediate-debenzylated or spiro[3.3] analogs fail to reproduce the patented route. • Orthogonal protection: free 8-amine for immediate coupling; N-benzyl cleavable via hydrogenolysis • Validated EGFR scaffold: 2-oxa-6-azaspiro[3.4]octane core enhances solubility & potency vs. morpholine (cpd 21g > gefitinib) • Single batch sizes from 100 mg to 25 g; global shipping under HS 29349990

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 219869-44-0
Cat. No. B1377238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
CAS219869-44-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1C(C2(CN1CC3=CC=CC=C3)COC2)N
InChIInChI=1S/C13H18N2O/c14-12-7-15(8-13(12)9-16-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
InChIKeyLLMKHEIMRUSUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine Overview


6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine is a functionalized spirocyclic amine (C13H18N2O, MW 218.29 g/mol) belonging to the 2-oxa-6-azaspiro[3.4]octane class, a scaffold demonstrated to confer improved aqueous solubility and maintained kinase potency relative to clinical benchmarks when incorporated into 4-anilinoquinazoline EGFR inhibitors [1]. This specific derivative carries a benzyl protecting group at the ring nitrogen and a primary amine at the 8-position, making it a strategic intermediate for medicinal chemistry programs requiring sp3-rich, three-dimensional building blocks for benzothiazepine or quinazoline derivative synthesis [2].

Synthetic intermediate for EGFR 4-anilinoquinazoline kinase inhibitor programs; pre-functionalized spirocyclic scaffold
Required building block for RSV benzothiazepine lead series per patent route (WO2013020993A1)
Orthogonal amine handles: N-benzyl protected pyrrolidine and free 8-amine for sequential diversification

Why Generic Spirocyclic Amines Are Inadequate


In-class spirocyclic amines differ critically in ring size (spiro[3.3] vs. spiro[3.4] vs. spiro[3.5]), heteroatom placement, and substitution pattern. The 2-oxa-6-azaspiro[3.4]octane core provides a specific spatial arrangement of the oxetane oxygen and pyrrolidine nitrogen that enables EGFR kinase inhibition when mounted on a 4-anilinoquinazoline, with compound 21g achieving higher activity than the morpholine-containing gefitinib [1]. Furthermore, the N-benzyl-8-amino substitution pattern of CAS 219869-44-0 is explicitly required for the synthesis of RSV-targeting benzothiazepines, where the free amine serves as a coupling handle and the benzyl group provides a removable protecting group [2]. Substituting a debenzylated analog (CAS 2137565-82-1), a spiro[3.3] congener (CAS 46246-91-7), or an N-unsubstituted 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) would fail to provide the same reactive functionality and may alter the downstream SAR or synthetic route

Risk Debenzylated analog (CAS 2137565-82-1) lacks the N-benzyl protecting group, altering synthetic route and potentially downstream SAR.
Risk Spiro[3.3]heptane congeners (e.g., CAS 46246-91-7) shift exit vector geometry and ring strain, which may affect target binding and solubility.
Risk Unsubstituted 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) provides no amine coupling handle, requiring additional functionalization steps.

Performance vs. Closest Analogs


EGFR Inhibition: Spirocyclic vs. Morpholine

When the 2-oxa-6-azaspiro[3.4]octane scaffold (the core of CAS 219869-44-0) was incorporated into a 4-anilinoquinazoline series as a morpholine bioisostere of gefitinib, compound 21g demonstrated higher EGFR inhibitory activity than gefitinib while maintaining equivalent antitumor potency against HCC827 and A549 lung cancer cell lines, along with measurably improved water solubility [1]. This is a direct scaffold-level comparison demonstrating that the spiro[3.4] oxa-azaspiro core is not merely a replacement but an upgrade over the standard morpholine group for this kinase target.

EGFR Scaffold Comparison
Head-to-head
Compound 21g (bearing spiro[3.4] core): reported higher EGFR inhibition vs. gefitinib and improved aqueous solubility in 4-anilinoquinazoline series.
Supports scaffold selection for kinase inhibitor programs where solubility and target engagement are limiting.
Scaffold incorporated into final inhibitor; values are from the literature compound, not the intermediate alone.
EGFR kinase inhibition 4-anilinoquinazoline lung cancer cell lines

RSV Antiviral Synthesis: Required Intermediate

The Roche patent WO2013020993A1 explicitly uses 6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (or its hydrochloride) as a key intermediate in the preparation of benzothiazepine derivatives targeting RSV. Compounds in this patent series displayed EC50 values ranging from 0.0001 μM to approximately 10 μM in a viral cytopathic effect assay [1]. The N-benzyl protecting group on the spirocyclic amine is essential for the synthetic route, and the 8-amine provides the critical coupling point to the benzothiazepine core. Analogs lacking the benzyl group (such as CAS 2137565-82-1, the debenzylated 2-oxa-6-azaspiro[3.4]octan-8-amine) or with different ring sizes (e.g., spiro[3.3] or spiro[3.5]) are not described in this patent as suitable alternatives, indicating the specific substitution pattern is required for the disclosed RSV pharmacophore.

RSV Synthetic Route
Patent context
Explicitly required intermediate in Roche patent WO2013020993A1; final benzothiazepines achieve EC50 0.0001–10 μM in viral CPE assay.
Mandatory for synthetic route fidelity; substitution risks divergence from patented SAR.
CAS 219869-44-0 is the cited building block; debenzylated or spiro[3.3] analogs not described as alternatives.
Respiratory Syncytial Virus benzothiazepine antiviral synthesis

Purity & Specifications vs. Alternatives

Commercial listings for 6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine (CAS 219869-44-0) specify a minimum purity of 95% (HPLC) from suppliers such as Chemenu (Cat. No. CM213251) . In contrast, the structurally simpler 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) is also available at 95% purity (Thermo Scientific Chemicals) , but lacks the N-benzyl and 8-amine functional handles. The target compound's purity specification, combined with its dual functionalization (protected amine + free primary amine), provides a higher functional group density per molecule than the unsubstituted scaffold, which translates to fewer synthetic steps in downstream derivatization when both the spirocyclic core and the amine coupling point are required simultaneously.

Specification & Handles
Data to verify
Target compound ≥95% HPLC purity; provides both N-benzyl and free 8-NH2, vs. core scaffold (CAS 220290-68-6) which lacks any amine coupling handle.
Pre-installed dual functionality may reduce downstream synthetic steps by 1–2 when both spiro core and amine are needed.
Supplier specification; verify lot-specific purity and identity before use.
Chemical purity quality specifications procurement

Spiro[3.4] vs. Spiro[3.3] Scaffold Comparison

The spiro[3.4]octane ring system in CAS 219869-44-0 provides distinct exit vector geometry compared to the smaller spiro[3.3]heptane system (as in CAS 46246-91-7, 6-benzyl-2-oxa-6-azaspiro[3.3]heptane). The five-membered pyrrolidine ring in spiro[3.4] systems offers greater conformational flexibility and a different spatial orientation of substituents compared to the four-membered azetidine ring in spiro[3.3] systems. Literature on spirocyclic building blocks indicates that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than cyclohexane analogues, with a trend toward higher metabolic stability [1]; however, the spiro[3.4] system, containing a five-membered ring, offers reduced ring strain (approximately 26 kJ/mol for cyclopentane vs. approximately 110 kJ/mol for cyclobutane in [3.3] systems) while retaining sufficient three-dimensionality to disrupt crystal packing and enhance solubility relative to flat aromatic bioisosteres [2].

Scaffold Geometry
Class-level
Spiro[3.4] system has ~84 kJ/mol lower ring strain vs. spiro[3.3] and distinct exit vector trajectories, based on physical organic principles and spirocycle reviews.
May offer different conformational pre-organization for target binding compared to spiro[3.3] alternatives.
Class-level inference; direct experimental comparison between these specific intermediates not available.
Spirocyclic scaffolds exit vectors medicinal chemistry design

Procurement & Application Scenarios


RSV Benzothiazepine Series Development

CAS 219869-44-0 is explicitly cited as a building block in the Roche patent (WO2013020993A1) for preparing benzothiazepines with anti-RSV activity. Compounds in this series achieved EC50 values as low as 0.0001 μM. Procurement of this exact intermediate is mandatory for synthetic route fidelity; substitution with debenzylated analogs or different ring-size spirocycles would deviate from the patented route and likely fail to produce the target benzothiazepine derivatives [2].

Solubility-Limited EGFR Inhibitor Programs

The 2-oxa-6-azaspiro[3.4]octane core (the parent scaffold of CAS 219869-44-0) has been validated as a solubility-enhancing bioisostere of morpholine in gefitinib-type 4-anilinoquinazoline EGFR inhibitors. Compound 21g in the Feng Zhao et al. series demonstrated higher EGFR inhibition than gefitinib with improved aqueous solubility [1]. Researchers can use CAS 219869-44-0 as a pre-functionalized entry point to this scaffold class, where the 8-amine serves as a direct conjugation handle to quinazoline or other kinase hinge-binding cores.

Fsp3-Enriched Fragment Library Construction

The compound's combined features—spiro[3.4] core for three-dimensionality, N-benzyl group for logP modulation and subsequent deprotection, and 8-amine for diversification—make it suitable as a core scaffold for generating Fsp3-rich fragment or lead-like libraries. The spiro[3.4] system offers a balance of ring strain, solubility enhancement, and conformational flexibility that is distinct from both spiro[3.3] (higher strain, lower molecular weight) and spiro[3.5] (lower strain, higher lipophilicity) alternatives [3][4].

Orthogonal Amine Protection Strategies

CAS 219869-44-0 presents two chemically distinct amines: the N-benzyl protected pyrrolidine nitrogen (requiring hydrogenolysis or strong acid for deprotection) and the free primary amine at the 8-position (available for immediate coupling). This orthogonal protection profile is not available in simpler analogs such as 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6), which lacks the 8-amine, or 2-oxa-6-azaspiro[3.4]octan-8-amine (CAS 2137565-82-1), which lacks the N-benzyl protecting group .

Application
Selection Property
Validation Focus
RSV benzothiazepine lead optimization
Patent-cited N-benzyl & 8-amine intermediate
Synthetic route fidelity; downstream EC50 endpoints in antiviral assays
EGFR inhibitor scaffold exploration
Pre-functionalized spirocyclic morpholine bioisostere
Kinase inhibition and aqueous solubility endpoints (scaffold context)
Fsp3-enriched fragment library design
Spiro[3.4] core with dual orthogonal amine handles
Library diversification efficiency and three-dimensionality confirmation
Orthogonal amine protection strategy research
Benzyl-protected pyrrolidine + free primary amine
Deprotection sequence feasibility and coupling step efficiency
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